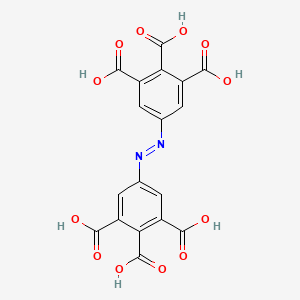

![molecular formula C12H4Br2N4S2 B15073288 7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)

7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

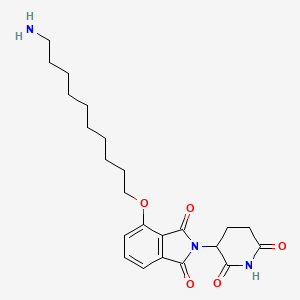

7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C12H4Br2N4S2 and a molecular weight of 428.12 g/mol . This compound is characterized by the presence of two bromine atoms and a bibenzo[c][1,2,5]thiadiazole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole typically involves the bromination of 4,4’-bibenzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine positions.

Scientific Research Applications

7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:

Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).

Material Science: It is employed in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Mechanism of Action

The mechanism of action of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is primarily related to its ability to participate in electron transfer processes. The bibenzo[c][1,2,5]thiadiazole core can act as an electron acceptor, making it useful in the design of materials for organic electronics . Additionally, its bromine atoms can be replaced with various functional groups, allowing for the fine-tuning of its electronic properties.

Comparison with Similar Compounds

Similar Compounds

4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the extended bibenzo core.

7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole-5,5’-diamine: Contains additional amino groups, which can alter its reactivity and applications.

Uniqueness

7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is unique due to its extended conjugated system, which enhances its electron-accepting properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

Molecular Formula |

C12H4Br2N4S2 |

|---|---|

Molecular Weight |

428.1 g/mol |

IUPAC Name |

4-bromo-7-(4-bromo-2,1,3-benzothiadiazol-7-yl)-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H |

InChI Key |

WGOLUHPSVBILFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)C3=CC=C(C4=NSN=C34)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)

![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)

![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)